EP009

JAK3 selectivity T-cell

EP009 is a macrocyclic JAK3 inhibitor with C12 exocyclic methylene and C2 hydroxymethyl groups critical for selectivity. It spares JAK2-dependent viability at ≤50 μM, unlike pan-JAK inhibitors. Ideal for T-ALL target validation and assay development.

Molecular Formula C14H24O2
Molecular Weight 224.34 g/mol
Cat. No. B607333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEP009
SynonymsEP009
Molecular FormulaC14H24O2
Molecular Weight224.34 g/mol
Structural Identifiers
InChIInChI=1S/C14H24O2/c1-12-9-7-5-3-2-4-6-8-10-13(11-15)14(12)16/h13,15H,1-11H2
InChIKeyVHYYPGIKGAKBQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

2-(Hydroxymethyl)-12-methylenecyclododecan-1-one (EP009): Chemical Identity and Procurement Essentials


2-(Hydroxymethyl)-12-methylenecyclododecan-1-one, widely designated as EP009, is a macrocyclic ketone with a 12-membered cyclododecanone core bearing a C12 exocyclic methylene and a C2 hydroxymethyl substituent . Its molecular formula is C14H24O2, with a molecular weight of 224.34 g/mol, CAS 1462951-30-9, and InChIKey VHYYPGIKGAKBQI-UHFFFAOYSA-N . The compound is classified as a selective Janus kinase 3 (JAK3) inhibitor and is supplied as a solid powder with ≥98% purity .

Why 2-(Hydroxymethyl)-12-methylenecyclododecan-1-one (EP009) Cannot Be Replaced by Generic Macrocyclic Ketones or Standard JAK Inhibitors


Generic substitution of 2-(Hydroxymethyl)-12-methylenecyclododecan-1-one with other macrocyclic ketones or pan-JAK inhibitors is unsupported due to strict structural requirements for JAK3 selectivity. Structure-activity relationship (SAR) studies demonstrate that deletion of the C12 exocyclic methylene or modification of the C2 hydroxymethyl group—common changes in generic cyclododecanone derivatives—substantially reduces JAK3 inhibitory efficacy . Furthermore, clinically used JAK inhibitors such as tofacitinib and ruxolitinib exhibit non-selective cytotoxicity against both JAK3-dependent and JAK2-dependent cells, whereas EP009 spares JAK2-driven viability at concentrations up to 50 μM . This selectivity profile cannot be replicated by structurally similar compounds lacking these precise functional groups.

2-(Hydroxymethyl)-12-methylenecyclododecan-1-one (EP009) Quantitative Differentiation Evidence for Scientific Selection


JAK3 vs. JAK2 Cellular Selectivity: EP009 Spares JAK2-Dependent Viability at Concentrations 5-Fold Above JAK3 IC50

EP009 selectively inhibits IL-2-mediated JAK3 tyrosine phosphorylation in Kit225 T-cells with a cellular IC50 of 10–20 μM, while showing no detectable effect on IL-3-induced JAK2 phosphorylation in BaF/3 cells at concentrations up to 50 μM . In viability assays, EP009 reduces Kit225 cell viability with an LD50 of 5.0 μM (72 h) but has no effect on BaF/3 cell viability . By contrast, the clinical JAK inhibitors tofacitinib and ruxolitinib reduce viability of both Kit225 and BaF/3 cells under identical conditions, demonstrating pan-JAK cytotoxicity .

JAK3 selectivity T-cell

Kinase Selectivity Panel: EP009 Shows Limited Off-Target Effects Across 92 Human Kinases

In vitro kinase assays demonstrate that EP009 is a low micromolar inhibitor of JAK3 with limited off-target activity against a panel of 92 human kinases . This broad selectivity profile is distinct from many ATP-competitive JAK inhibitors that exhibit promiscuous kinase binding .

kinase selectivity off-target

Structural Determinants of Activity: C12 Methylene and C2 Hydroxymethyl Groups Are Essential for JAK3 Inhibition

Structure-activity relationship (SAR) studies revealed that deletion of the C12 exocyclic methylene or chemical modification of the C2 hydroxymethyl group on the cyclododecanone scaffold significantly reduces JAK3 inhibitory efficacy . This identifies EP009's unique substitution pattern as a critical pharmacophore.

SAR JAK3 cyclododecanone

Oral Bioactivity: EP009 Demonstrates In Vivo Efficacy Following Oral Administration

EP009 is characterized as an orally bioactive JAK3 inhibitor . In vivo studies in a human T-NHL ALCL model system show that EP009 suppresses constitutive JAK3/STAT3 phosphorylation in SU-DHL-1 cells in a dose-dependent manner, leading to apoptosis induction . This oral activity distinguishes EP009 from many research-grade JAK3 inhibitors that require parenteral administration.

oral bioavailability JAK3

2-(Hydroxymethyl)-12-methylenecyclododecan-1-one (EP009) Optimal Research and Discovery Applications


Investigating JAK3-Specific Signaling in T-Cell Malignancies

EP009's selective inhibition of JAK3 without affecting JAK2 makes it an ideal tool for dissecting JAK3-dependent pathways in T-cell acute lymphoblastic leukemia (T-ALL) and other JAK3-driven malignancies. The compound can be used to validate JAK3 as a therapeutic target and to study resistance mechanisms that emerge under selective pressure .

Chemical Probe for JAK3 Kinase Assays and Selectivity Profiling

With limited off-target effects across a panel of 92 human kinases, EP009 serves as a reliable chemical probe for in vitro JAK3 kinase assays. Its clean selectivity profile reduces false-positive hits in high-throughput screening campaigns and enables accurate determination of JAK3's role in complex signaling networks .

Structure-Activity Relationship (SAR) Studies of Macrocyclic JAK3 Inhibitors

The defined SAR of EP009—where the C12 methylene and C2 hydroxymethyl groups are critical for activity—provides a robust scaffold for medicinal chemistry optimization. Researchers can use EP009 as a benchmark to evaluate novel macrocyclic JAK3 inhibitors and to design analogs with improved potency or pharmacokinetic properties .

Preclinical Efficacy Studies in T-Cell Lymphoma Xenograft Models

EP009's oral bioavailability enables convenient dosing in in vivo xenograft studies of T-cell lymphomas. The compound has demonstrated dose-dependent suppression of JAK3/STAT3 signaling and induction of apoptosis in SU-DHL-1 ALCL models, providing a direct path for preclinical proof-of-concept experiments .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for EP009

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.